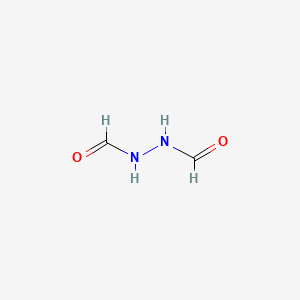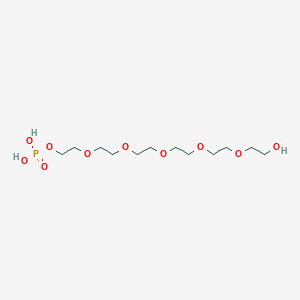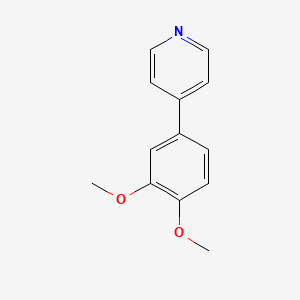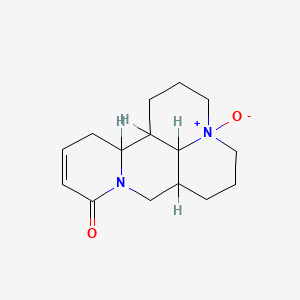
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is a significant component of polyoxin, a peptidyl nucleoside antibiotic. Polyoxin is known for its potent bioactivity against phytopathogenic fungi. The structure of polyoxin includes three building blocks: a nucleoside skeleton, polyoximic acid, and carbamoylpolyoxamic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is synthesized through a complex biosynthetic pathway involving multiple enzymes. The pathway includes an unusual acetylation cycle associated with tandem reduction and sequential hydroxylation steps . The initial steps involve the conversion of L-glutamate to N-acetyl glutamate, followed by a series of reductions and hydroxylations to form carbamoylpolyoxamic acid .
Industrial Production Methods
The industrial production of carbamoylpolyoxamic acid is typically achieved through fermentation processes using Streptomyces species, such as Streptomyces cacaoi var. asoensis and Streptomyces aureochromogenes . These microorganisms are genetically engineered to enhance the production of polyoxin, which includes carbamoylpolyoxamic acid as one of its key components .
Análisis De Reacciones Químicas
Types of Reactions
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of specific functional groups within the molecule.
Reduction: The tandem reduction of acyl-phosphate to alcohol is a notable reaction in its biosynthesis.
Substitution: Various substitution reactions can occur, particularly involving the nucleoside skeleton.
Common Reagents and Conditions
Common reagents used in the reactions involving carbamoylpolyoxamic acid include acetyl-CoA for acetylation, and specific enzymes such as N-acetyltransferase and dioxygenase . The conditions for these reactions often require specific pH levels and temperatures to ensure optimal enzyme activity.
Major Products
The major products formed from the reactions involving carbamoylpolyoxamic acid include intermediates such as N-acetyl glutamate and a-amino-d-hydroxyvaleric acid, which are further processed to form the final compound .
Aplicaciones Científicas De Investigación
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid has several scientific research applications:
Mecanismo De Acción
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid exerts its effects by being part of polyoxin, which acts as a competitive inhibitor of chitin synthetase. This enzyme is crucial for fungal cell wall biosynthesis. By inhibiting chitin synthetase, polyoxin disrupts the formation of the fungal cell wall, leading to the death of the fungal cells .
Comparación Con Compuestos Similares
Similar Compounds
Polyoximic acid: Another component of polyoxin with similar biosynthetic origins.
Nucleoside antibiotics: A broader category of antibiotics that includes polyoxin and shares structural similarities.
Uniqueness
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is unique due to its highly unusual biosynthetic pathway, which involves a distinctive acetylation cycle and tandem reduction steps . This sets it apart from other similar compounds and highlights its importance in the study of novel enzymatic reactions and metabolic pathways.
Propiedades
Número CAS |
19396-05-5 |
|---|---|
Fórmula molecular |
C6H12N2O6 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoic acid |
InChI |
InChI=1S/C6H12N2O6/c7-3(5(11)12)4(10)2(9)1-14-6(8)13/h2-4,9-10H,1,7H2,(H2,8,13)(H,11,12)/t2-,3-,4+/m0/s1 |
Clave InChI |
UXUOQLQNHQVUSQ-YVZJFKFKSA-N |
SMILES |
C(C(C(C(C(=O)O)N)O)O)OC(=O)N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H](C(=O)O)N)O)O)OC(=O)N |
SMILES canónico |
C(C(C(C(C(=O)O)N)O)O)OC(=O)N |
| 19396-05-5 | |
Sinónimos |
5-O-carbamoyl-2-amino-2-deoxy-L-xylonic acid carbamoylpolyoxamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![L-[(N-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B1218857.png)



![4,5-Dimethoxy-2-[(1-oxo-2-thiophen-2-ylethyl)amino]benzoic acid methyl ester](/img/structure/B1218868.png)

